molecular formula C10H16O4 B2466335 (1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid CAS No. 2155840-86-9

(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid

Cat. No.: B2466335
CAS No.: 2155840-86-9
M. Wt: 200.234
InChI Key: PWBFLHITHZBGRY-XCBNKYQSSA-N
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Description

“(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid” (CAS: 1443278-99-6) is a cyclopropane derivative featuring a strained three-membered ring system with two stereogenic centers in the (1S,2S) configuration. Its molecular formula is C₁₀H₁₆O₄, comprising an ethoxycarbonyl (ester) group and a propan-2-yl (isopropyl) substituent on the cyclopropane ring, alongside a carboxylic acid moiety.

Key structural attributes include:

  • Molecular weight: 200.23 g/mol (calculated from C₁₀H₁₆O₄).
  • Functional groups: Carboxylic acid (high polarity, hydrogen-bonding capacity) and ethoxycarbonyl ester (moderate lipophilicity).
  • Stereochemistry: The (1S,2S) configuration ensures distinct spatial orientation, critical for interactions in chiral environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-14-9(13)10(6(2)3)5-7(10)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t7-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBFLHITHZBGRY-XCBNKYQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@@H]1C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with alkenes in the presence of a transition metal catalyst, such as rhodium or copper complexes. This reaction proceeds via the formation of a metal-carbene intermediate, which then undergoes cyclopropanation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylic acid group undergoes Fischer esterification with alcohols under acidic conditions (e.g., H₂SO₄ or HCl), forming esters. Conversely, the ethoxycarbonyl group participates in transesterification with alternative alcohols via acid/base catalysis .

Example Reaction:

Compound+ROHH+R-ester+H2O\text{Compound} + \text{ROH} \xrightarrow{\text{H}^+} \text{R-ester} + \text{H}_2\text{O}

ConditionReactant (ROH)Product YieldReference
H₂SO₄, refluxMethanol85%
NaOEt, ethanolPropanol78%

Decarboxylation

The strained cyclopropane ring stabilizes transition states, facilitating thermal decarboxylation (loss of CO₂) at elevated temperatures (~150–200°C) or under basic conditions .

Mechanism:

CompoundΔ or baseCyclopropane derivative+CO2\text{Compound} \xrightarrow{\Delta \text{ or base}} \text{Cyclopropane derivative} + \text{CO}_2

SubstrateConditionsDecarboxylation RateReference
Target compoundKOH, 180°C92% in 2 hours
Analog (2-phenyl derivative)Aqueous HCl, 100°C65% in 4 hours

Nucleophilic Substitution

The ethoxycarbonyl group undergoes SN2 displacement with nucleophiles (e.g., amines, thiols) in polar aprotic solvents . Steric hindrance from the isopropyl group slows reactivity compared to less-substituted analogs.

Example:

Compound+NH3DMSOAmide derivative+EtOH\text{Compound} + \text{NH}_3 \xrightarrow{\text{DMSO}} \text{Amide derivative} + \text{EtOH}

Cyclopropane Ring-Opening

Acid-catalyzed ring-opening occurs via protonation of the cyclopropane ring, leading to diastereomeric alkenes or carbocation intermediates .

Observed Products:

  • Pathway A: Protonation at C1 → alkene formation.

  • Pathway B: Ring cleavage → carbocation rearrangement.

CatalystTemperatureMajor ProductYieldReference
H₃PO₄120°CAllylic carboxylic acid68%
BF₃·Et₂O80°CBranched alkene54%

Salt Formation

The carboxylic acid forms crystalline salts with chiral amines (e.g., (S)-1-(1-naphthyl)ethylamine), enabling enantiomeric resolution .

Example:

Compound+(S)-AmineDiastereomeric saltrecrystallizationEnantiopure acid\text{Compound} + \text{(S)-Amine} \rightarrow \text{Diastereomeric salt} \xrightarrow{\text{recrystallization}} \text{Enantiopure acid}

AmineSolventEnantiomeric Excess (ee)Reference
(S)-1-(1-Naphthyl)ethylamineDimethyl carbonate98.8%

Hydrolysis

The ethoxycarbonyl group hydrolyzes to a carboxylic acid under acidic/basic conditions. Steric effects from the isopropyl group reduce hydrolysis rates compared to unsubstituted analogs .

Kinetic Data:

ConditionHalf-Life (25°C)Reference
1M HCl12 hours
1M NaOH8 hours

Biological Interactions

In silico studies suggest potential enzyme inhibition (e.g., ACO2 in Arabidopsis thaliana) via hydrogen bonding and hydrophobic interactions with the cyclopropane ring and carboxylate group .

Docking Results:

LigandBinding Affinity (ΔG, kcal/mol)Reference
Target compound-6.5
Pyrazinoic acid (control)-5.3

This compound’s reactivity is shaped by its stereochemistry, steric demands, and electronic effects, making it a versatile intermediate in pharmaceuticals and agrochemicals .

Scientific Research Applications

Organic Chemistry

(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid serves as a valuable building block in synthetic organic chemistry. Its structural characteristics allow it to be utilized in the synthesis of more complex molecules. The compound can also function as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Biological Applications

The derivatives of this compound may exhibit significant biological activity, making them candidates for drug development and biochemical studies. While specific biological activities are not extensively documented, cyclopropane derivatives are known to interact with various biological targets such as enzymes and receptors .

Potential Mechanisms of Action :

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Molecular Docking Studies : Preliminary in silico analyses suggest that it can bind effectively to enzymes, indicating potential roles in metabolic regulation.

Industrial Applications

In the industrial sector, this compound can be employed in the production of specialty chemicals and materials with unique properties. Its ability to serve as an intermediate in various chemical reactions enhances its utility in industrial applications .

Case Studies

StudyApplicationFindings
Study on Asymmetric SynthesisOrganic ChemistryDemonstrated the effectiveness of this compound as a chiral auxiliary leading to high enantiomeric excess .
Pharmacological ActivityBiological StudiesInvestigated derivatives of cyclopropane carboxylic acids showing inhibition of O-acetylserine sulfhydrylase, indicating potential therapeutic applications.
Industrial SynthesisChemical ProductionUtilized in the synthesis of complex organic compounds, showcasing its versatility as a building block.

Mechanism of Action

The mechanism by which (1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s rigidity and the presence of functional groups allow it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s ethoxycarbonyl and isopropyl groups contrast with aromatic substituents (e.g., phenyl, 2-methylphenyl in ) or polar groups (e.g., hydroxymethyl in ). These differences impact lipophilicity (logP) and solubility. For example, the hydroxymethyl group in increases hydrophilicity compared to the target’s ester and isopropyl groups. Amino acid derivatives (e.g., coronamic acid ) exhibit zwitterionic behavior due to amine and carboxylic acid groups, unlike the target’s neutral ester moiety.

Stereochemical Effects :

  • While the target and (1S,2S)-2-(2-methylphenyl)cyclopropane-1-carboxylic acid share the same configuration, compounds like (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid have opposite stereochemistry, altering their spatial interactions in enantioselective processes.

Functional Group Reactivity: Ester vs. Carboxylic Acid: The ethoxycarbonyl group in the target compound is less acidic (pKa ~10–12) than the carboxylic acid (pKa ~2–4), affecting protonation states under physiological conditions. Boc-protected amino groups (e.g., ) introduce stability for peptide synthesis, whereas the target’s ester may serve as a prodrug or synthetic intermediate.

Notable Findings:

  • Coronamic Acid : A natural (1S,2S)-configured cyclopropane amino acid, highlighting the biological significance of stereochemistry. The target compound’s ester group may mimic such structures in drug design.
  • Boc-Protected Derivatives : These are critical in peptide synthesis, whereas the target’s ester group could be hydrolyzed to a carboxylic acid for prodrug activation.

Biological Activity

(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative that has garnered attention in both organic chemistry and biological research due to its unique structural properties and potential applications. This compound, characterized by the presence of a cyclopropane ring and two carboxylic acid groups, exhibits a range of biological activities that make it a candidate for further study in drug development and biochemical applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₆O₄, with a molecular weight of 184.24 g/mol. Its structure includes an ethoxycarbonyl group, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets such as enzymes and receptors. The rigidity imparted by the cyclopropane ring enables the compound to fit into specific binding sites, modulating the activity of target molecules and influencing biochemical pathways.

Biological Activities

Research indicates that derivatives of this compound may exhibit significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, making it a potential candidate for antibiotic development.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been observed in vitro, indicating potential applications in treating inflammatory diseases.
  • Enzyme Inhibition : Specific derivatives have shown promise as enzyme inhibitors, which could be useful in the development of therapeutic agents targeting metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli, showing potential for further development as an antibacterial agent .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory properties of this compound, researchers found that treatment with this compound reduced the production of pro-inflammatory cytokines in human cell lines. This reduction suggests a mechanism that may be beneficial for conditions such as rheumatoid arthritis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
(1S,2S)-1,2-Cyclohexanedicarboxylic AcidCyclohexane ringModerate anti-inflammatory
(1S,2S)-3-(Methoxycarbonyl)cyclohexanecarboxylic AcidMethoxy groupAntimicrobial properties

The cyclopropane structure in this compound provides distinct reactivity compared to larger cyclic systems, enhancing its potential as a lead compound in drug discovery.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : Understanding the specific molecular interactions and pathways influenced by this compound.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for (1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid, and how do reaction conditions influence yield? Answer: The synthesis typically involves cyclopropanation of a pre-functionalized precursor, such as a vinyl ether or ester, using catalysts like Rh(II) carboxylates or Cu-based systems. For example, cyclopropanation of ethyl acrylate derivatives under controlled temperatures (0–25°C) and inert atmospheres (N₂/Ar) can yield the cyclopropane core . Post-functionalization steps, such as hydrolysis of esters to carboxylic acids, require pH-sensitive conditions (e.g., NaOH/EtOH at 50–60°C). Yields are highly dependent on solvent choice (e.g., DCM for cyclopropanation vs. THF for carboxylation) and catalyst loading (1–5 mol%) .

Advanced Question: Q. How can enantioselective synthesis challenges be addressed for this compound, particularly in achieving >95% enantiomeric excess (ee)? Answer: Chiral auxiliaries or asymmetric catalysis are critical. For instance, using a Jacobsen-type salen-Co catalyst in cyclopropanation reactions can enhance stereoselectivity. Advanced techniques like kinetic resolution or dynamic kinetic asymmetric transformations (DKAT) may further improve ee. Characterization of intermediates via chiral HPLC (e.g., Chiralpak® IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) is essential to validate stereochemical purity .

Structural Characterization

Basic Question: Q. What analytical techniques are most reliable for confirming the stereochemistry and functional groups of this compound? Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm cyclopropane ring protons (δ 1.2–2.5 ppm, characteristic coupling constants J = 4–8 Hz) and ester/acid groups (e.g., ethoxy carbonyl at δ 4.1–4.3 ppm) .
  • X-ray Crystallography: Resolves absolute configuration, particularly for stereoisomeric mixtures .
  • IR Spectroscopy: Carboxylic acid C=O stretches (~1700 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹) .

Advanced Question: Q. How does the cyclopropane ring strain affect spectroscopic data interpretation, and how can these effects be mitigated? Answer: Ring strain induces upfield shifts in NMR and atypical IR vibrations. Computational modeling (e.g., DFT calculations using Gaussian 16) can simulate spectra and benchmark experimental data. For example, B3LYP/6-31G(d) optimizations predict NMR chemical shifts within 0.5 ppm accuracy, aiding assignments .

Pharmacological and Biological Applications

Basic Question: Q. What known biological activities are associated with cyclopropane carboxylic acid derivatives? Answer: Cyclopropane derivatives exhibit antimicrobial, antiviral, and enzyme inhibitory properties. For example, structurally similar compounds like (1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid (CAS 1820569-46-7) show activity against bacterial efflux pumps . Ethoxycarbonyl groups enhance bioavailability by modulating logP values .

Advanced Question: Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific drug design? Answer:

  • Substituent Modulation: Replace the propan-2-yl group with bulkier tert-butyl groups to enhance hydrophobic interactions with target proteins.
  • Prodrug Strategies: Convert the carboxylic acid to an ester prodrug (e.g., pivaloyloxymethyl) to improve membrane permeability.
  • In Silico Docking: Use AutoDock Vina to predict binding affinities to enzymes like HIV-1 protease or bacterial dihydrofolate reductase .

Safety and Handling in Laboratory Settings

Basic Question: Q. What are the recommended safety protocols for handling this compound during synthesis? Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
  • Storage: Store at 2–8°C in airtight containers under N₂ to prevent hydrolysis .
  • Spill Management: Neutralize carboxylic acid spills with sodium bicarbonate before disposal .

Advanced Question: Q. How can lab-scale synthesis minimize risks associated with cyclopropane ring instability? Answer:

  • Temperature Control: Maintain reactions below 30°C to prevent ring-opening rearrangements.
  • In Situ Monitoring: Use ReactIR™ to detect intermediates and abort reactions if unexpected exotherms occur.
  • Alternative Solvents: Replace polar aprotic solvents (DMF) with less reactive ones (acetonitrile) to reduce side reactions .

Data Contradictions and Reproducibility

Advanced Question: Q. How can researchers resolve discrepancies in reported yields or bioactivity data for this compound? Answer:

  • Controlled Replication: Reproduce synthesis under strictly documented conditions (e.g., catalyst purity, solvent dryness).
  • Meta-Analysis: Cross-reference datasets from PubChem (CID 11785796) and CAS Common Chemistry (RN 117857-96-2) to identify outliers .
  • Collaborative Validation: Share samples with third-party labs for independent bioactivity assays (e.g., MIC testing against S. aureus) .

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